molecular formula C10H10N2O B8801445 6-Methoxy-2-methylquinazoline CAS No. 1266119-38-3

6-Methoxy-2-methylquinazoline

Cat. No.: B8801445
CAS No.: 1266119-38-3
M. Wt: 174.20 g/mol
InChI Key: FOONPDRKBRIVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methylquinazoline is a heterocyclic organic compound belonging to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol. The compound features a methoxy group (-OCH₃) at the 6-position and a methyl group (-CH₃) at the 2-position of the quinazoline scaffold . These substituents influence its physicochemical properties, such as solubility, stability, and reactivity, making it a valuable intermediate in pharmaceutical synthesis and industrial chemistry.

Properties

CAS No.

1266119-38-3

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H10N2O/c1-7-11-6-8-5-9(13-2)3-4-10(8)12-7/h3-6H,1-2H3

InChI Key

FOONPDRKBRIVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=C(C=CC2=N1)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chloro and carboxylic acid substituents (e.g., in 4-Chloro-6,7-dimethoxy-2-methylquinazoline and 6-Methylquinazoline-2-carboxylic acid hydrochloride) introduce polarity or bioactivity but may complicate synthesis .
  • Non-Quinazoline Analogs: 6-Methoxy-2-tetralone, though structurally distinct, shares synthetic challenges (e.g., low yields ~40%) due to methoxy-group reactivity .

Physicochemical and Pharmacological Properties

  • Solubility : The methyl group in this compound reduces water solubility compared to carboxylated analogs (e.g., 6-Methylquinazoline-2-carboxylic acid hydrochloride), which ionize in aqueous media .
  • Bioactivity : Chloro-methoxy analogs (e.g., 4-Chloro-6,7-dimethoxy-2-methylquinazoline) show potent kinase inhibition, suggesting that electron-withdrawing groups enhance target binding. The methyl group in this compound may similarly improve metabolic stability .

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